

# 5-Bromo-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonamide

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**5-Bromo-2-methoxybenzenesulfonamide** is a key organic compound valued for its role as a versatile synthetic intermediate.<sup>[1]</sup> Its structure, featuring a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety, offers multiple reactive sites for chemical modification.<sup>[1][2]</sup> This unique combination of functional groups makes it a valuable starting material in the synthesis of a wide array of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery.<sup>[1][2]</sup> The sulfonamide group, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.<sup>[2]</sup> The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **5-Bromo-2-methoxybenzenesulfonamide** is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Property	Value	Reference
IUPAC Name	5-bromo-2-methoxybenzenesulfonamide	[3][4]
CAS Number	23095-14-9	[3][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>3</sub> S	[3][5][6]
Molecular Weight	266.11 g/mol	[3][5][6]
Appearance	White to off-white solid	[1][5]
Purity	Typically ≥95%	[5]
InChI Key	WHYIIAFUVXCXIL-UHFFFAOYSA-N	[3][5][6]
SMILES	<chem>COC1=C(C=C(C=C1)Br)S(=O)(=O)N</chem>	[3][6]

While detailed, specific spectra are proprietary, typical spectroscopic data would be acquired using standard techniques such as NMR, IR, and Mass Spectrometry for structural confirmation.[7]

## Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-methoxybenzenesulfonamide** can be achieved through several established routes. A common and effective strategy involves the electrophilic aromatic bromination of 2-methoxybenzenesulfonamide using a mild brominating agent like N-Bromosuccinimide (NBS).[2] An alternative pathway begins with the sulfonation of a corresponding bromo-anisole derivative, followed by conversion of the sulfonyl chloride to the sulfonamide.[2]

### Protocol 1: Synthesis via Bromination of 2-methoxybenzenesulfonamide

This protocol describes a general procedure for the bromination of 2-methoxybenzenesulfonamide.

Materials:

- 2-methoxybenzenesulfonamide
- N-Bromosuccinimide (NBS)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Stir bar
- Round-bottom flask
- Ice bath

Procedure:

- Dissolve 2-methoxybenzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion of the reaction.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield pure **5-Bromo-2-methoxybenzenesulfonamide**.

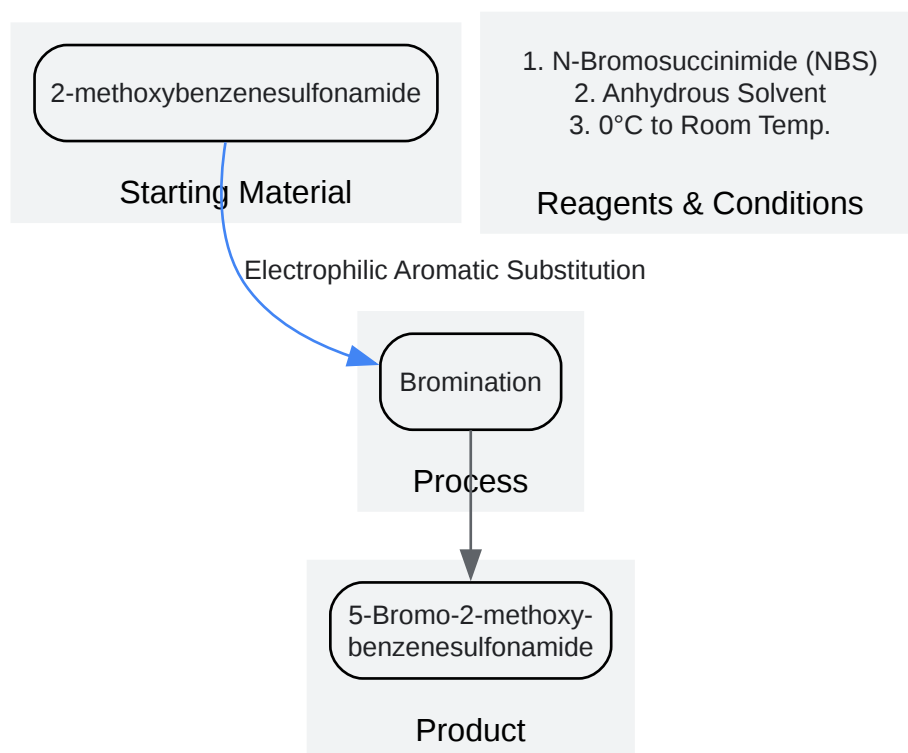


Diagram 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

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Caption: Synthetic route to the target compound.

## Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of **5-Bromo-2-methoxybenzenesulfonamide** serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.<sup>[8]</sup> **5-Bromo-2-methoxybenzenesulfonamide** can be effectively coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamide derivatives, which are prevalent structures in many biologically active molecules.<sup>[8][9]</sup> The reactivity order for halogens in this reaction is generally  $I > Br > Cl$ , making the bromo-substituent highly suitable.<sup>[8]</sup>

## Protocol 2: General Procedure for Suzuki-Miyaura Coupling

## Materials:

- **5-Bromo-2-methoxybenzenesulfonamide** (1.0 equiv.)
- Arylboronic acid or ester (1.1-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf), 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv.)
- Solvent system (e.g., Dioxane/Water, Toluene/Water)
- Schlenk flask or reaction vial
- Inert gas (Argon or Nitrogen)

## Procedure:

- To a dry Schlenk flask, add **5-Bromo-2-methoxybenzenesulfonamide**, the arylboronic acid, the base, and the palladium catalyst.
- Seal the flask, and then evacuate and backfill with an inert gas three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue via column chromatography to obtain the desired biaryl product.

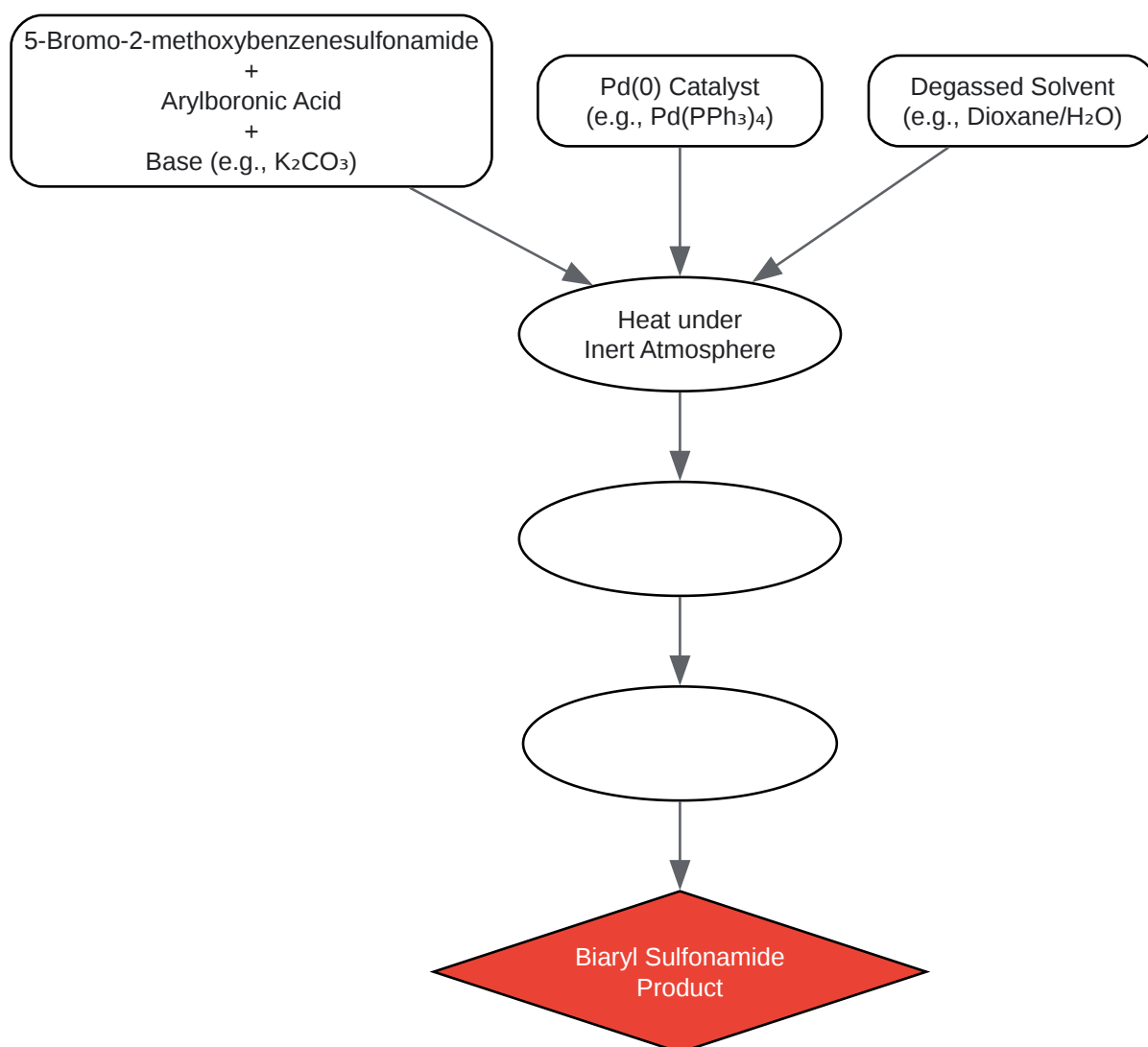


Diagram 2: Suzuki-Miyaura Coupling Workflow

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Caption: General workflow for a Suzuki coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, amides, and other nitrogen nucleophiles.[10][12] Using **5-Bromo-2-methoxybenzenesulfonamide** as the aryl halide component enables the synthesis of N-aryl and N-heteroaryl derivatives, which are important pharmacophores. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[12]

## Protocol 3: General Procedure for Buchwald-Hartwig Amination

## Materials:

- **5-Bromo-2-methoxybenzenesulfonamide** (1.0 equiv.)
- Amine (1.1-1.5 equiv.)
- Palladium pre-catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, Pd(OAc)<sub>2</sub>)
- Phosphine ligand (e.g., BINAP, Xantphos)
- Strong base (e.g., NaOt-Bu, K<sub>3</sub>PO<sub>4</sub>)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk flask or sealed tube
- Inert gas (Argon or Nitrogen)

## Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
- Add **5-Bromo-2-methoxybenzenesulfonamide** and the anhydrous solvent.
- Add the amine to the mixture.
- Seal the vessel and heat to the required temperature (typically 80-120°C) with stirring.
- Monitor the reaction by TLC or LC-MS.
- Once complete, cool the mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
- Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

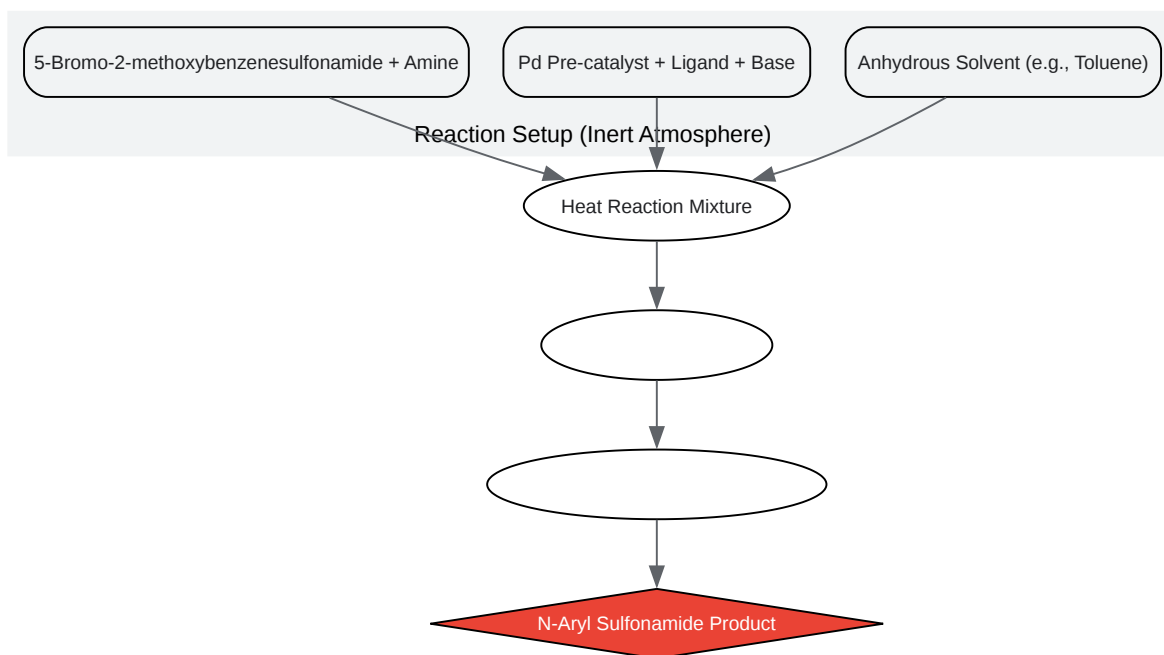


Diagram 3: Buchwald-Hartwig Amination Workflow

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Caption: General workflow for Buchwald-Hartwig amination.

## Biological Significance of Derivatives

The true value of **5-Bromo-2-methoxybenzenesulfonamide** is realized in the biological activities of the compounds derived from it. The sulfonamide scaffold is a well-established pharmacophore, and modifications using this building block have led to the discovery of potent therapeutic agents.



Derivative Class	Biological Activity	Target/Mechanism of Action	Reference
Substituted Benzenesulfonamides	Antimicrobial, Anti-inflammatory	Varies; potential enzyme inhibition	<a href="#">[1]</a> <a href="#">[13]</a> <a href="#">[14]</a>
N-(methoxyphenyl) methoxybenzenesulfonamides	Anticancer (Cytotoxic)	Tubulin polymerization inhibitor; binds to the colchicine site, leading to G2/M cell-cycle arrest and apoptosis.	<a href="#">[15]</a> <a href="#">[16]</a>
N-Aryl/Alkyl Sulfonamides	Antibacterial, Antifungal	Inhibition of enzymes like dihydropteroate synthase.	<a href="#">[17]</a>

Notably, a study on methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulfonamides revealed compounds with potent cytotoxic effects against human tumor cell lines, particularly breast adenocarcinoma (MCF7).[\[15\]](#)[\[16\]](#) The most active compounds were found to inhibit microtubule polymerization, identifying tubulin as a key biological target.[\[15\]](#)

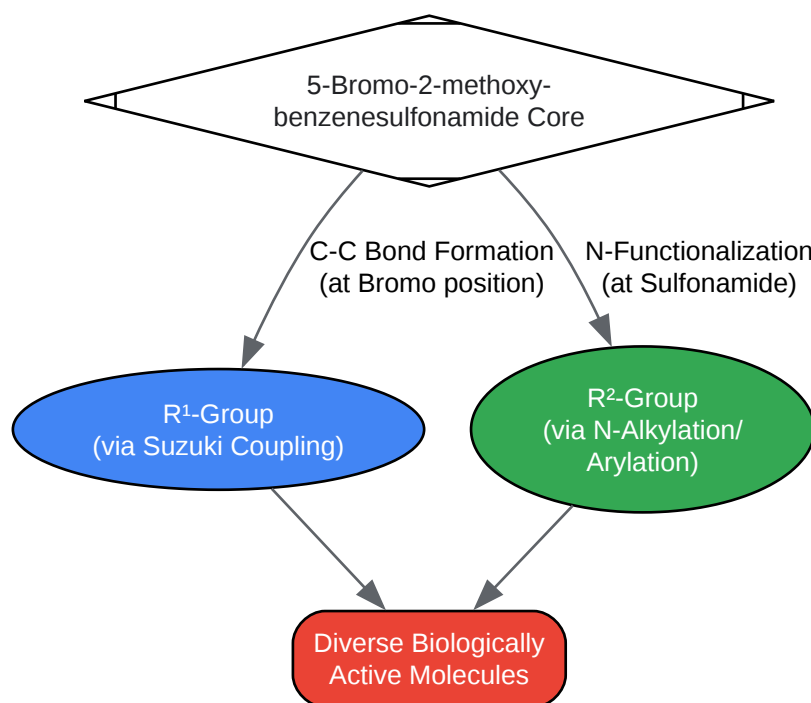


Diagram 4: Diversification of the Core Scaffold

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Caption: Potential diversification points of the scaffold.

## Safety and Handling

**5-Bromo-2-methoxybenzenesulfonamide** is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[6] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

- GHS Pictogram: GHS07 (Exclamation Mark)[6]
- Signal Word: Warning[6]
- Hazard Statement: H302 - Harmful if swallowed[6]
- Precautionary Statements: P264, P270, P301 + P312, P501[6]

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

In conclusion, **5-Bromo-2-methoxybenzenesulfonamide** is a high-value building block for synthetic and medicinal chemists. Its defined structure and multiple points for chemical modification allow for the efficient construction of diverse and complex molecules, leading to the discovery of novel compounds with significant biological and therapeutic potential.

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